molecular formula C19H23NO2 B11174279 N-(1-methoxypropan-2-yl)-3,3-diphenylpropanamide

N-(1-methoxypropan-2-yl)-3,3-diphenylpropanamide

Cat. No.: B11174279
M. Wt: 297.4 g/mol
InChI Key: DFCLXBPLMYBRPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-methoxypropan-2-yl)-3,3-diphenylpropanamide is an organic compound with a complex structure that includes a methoxypropan-2-yl group and two phenyl groups attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methoxypropan-2-yl)-3,3-diphenylpropanamide typically involves the reaction of 3,3-diphenylpropanoic acid with 1-methoxypropan-2-amine under specific conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(1-methoxypropan-2-yl)-3,3-diphenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The methoxypropan-2-yl group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of brominated or nitrated phenyl derivatives.

Scientific Research Applications

N-(1-methoxypropan-2-yl)-3,3-diphenylpropanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-methoxypropan-2-yl)-3,3-diphenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The phenyl groups may also interact with hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-methoxypropan-2-yl)-3,3-diphenylpropanamide is unique due to the presence of two phenyl groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with different substituents.

Properties

Molecular Formula

C19H23NO2

Molecular Weight

297.4 g/mol

IUPAC Name

N-(1-methoxypropan-2-yl)-3,3-diphenylpropanamide

InChI

InChI=1S/C19H23NO2/c1-15(14-22-2)20-19(21)13-18(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,15,18H,13-14H2,1-2H3,(H,20,21)

InChI Key

DFCLXBPLMYBRPO-UHFFFAOYSA-N

Canonical SMILES

CC(COC)NC(=O)CC(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.